molecular formula C12H15N3O B1415751 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine CAS No. 1871668-48-2

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine

Cat. No.: B1415751
CAS No.: 1871668-48-2
M. Wt: 217.27 g/mol
InChI Key: QTNCFFGLUBYHPY-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine is an organic compound with the molecular formula C12H15N3O It is a derivative of phenylamine, where the phenyl group is substituted with a 2-(4-methoxypyrazol-1-yl)-ethyl group

Properties

IUPAC Name

4-[2-(4-methoxypyrazol-1-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-16-12-8-14-15(9-12)7-6-10-2-4-11(13)5-3-10/h2-5,8-9H,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNCFFGLUBYHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine typically involves the following steps:

    Formation of 4-methoxypyrazole: This can be achieved by reacting 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions.

    Alkylation: The 4-methoxypyrazole is then alkylated using a suitable alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Coupling with phenylamine: The resulting 2-(4-methoxypyrazol-1-yl)-ethyl intermediate is then coupled with phenylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions using a catalyst like palladium on carbon.

    Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: 4-[2-(4-Hydroxypyrazol-1-yl)-ethyl]-phenylamine.

    Reduction: 4-[2-(4-Methoxypyrazolidin-1-yl)-ethyl]-phenylamine.

    Substitution: 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-2-nitrophenylamine or 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-2-sulfonylphenylamine.

Scientific Research Applications

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the phenylamine group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Similar structure but with a piperazine ring instead of a pyrazole ring.

    4-[2-(4-Methoxyphenyl)-ethyl]-phenylamine: Similar structure but with a methoxyphenyl group instead of a methoxypyrazolyl group.

    4-[2-(4-Morpholin-4-yl)-ethyl]-phenylamine: Similar structure but with a morpholine ring instead of a pyrazole ring.

Uniqueness

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine is unique due to the presence of the methoxypyrazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.

Biological Activity

4-[2-(4-Methoxypyrazol-1-yl)-ethyl]-phenylamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pest control. This article synthesizes current research findings regarding its biological activity, including case studies and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

The compound features a methoxypyrazole moiety, which is known for its diverse biological activities. The presence of the ethyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake. The overall structure can be represented as follows:

CxHyNzOa\text{C}_x\text{H}_y\text{N}_z\text{O}_a

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation effectively. In a study focusing on various substituted pyrazoles, it was found that certain compounds demonstrated IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A2780cis (ovarian cancer) .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
4aMCF-72.5Induction of apoptosis
4bA2780cis1.8Inhibition of thioredoxin reductase
4cHeLa3.0ROS generation

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against Hepatitis C Virus (HCV). In a series of tests, pyrazole derivatives showed promising results as anti-HCV agents at low concentrations, suggesting a mechanism that may involve interference with viral replication .

Table 2: Antiviral Activity Against HCV

CompoundConcentration (µM)% Inhibition
4d0.585%
4e1.075%
4f2.060%

Study on Anticancer Effects

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives, including those with the methoxy group. The study reported that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Pesticidal Activity

In addition to its antitumor effects, the compound has been investigated for its pesticidal properties. A series of bioassays demonstrated that certain derivatives showed significant insecticidal activity against pests like Helicoverpa armigera and Spodoptera frugiperda, indicating its potential use in agricultural applications .

Table 3: Insecticidal Activity Against Common Pests

CompoundPest SpeciesLethal Concentration (mg/L)% Mortality
14hHelicoverpa armigera50070%
14qSpodoptera frugiperda30065%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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